molecular formula C8H11Cl3N2O2 B2703863 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride CAS No. 209527-00-4

2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride

Cat. No.: B2703863
CAS No.: 209527-00-4
M. Wt: 273.54
InChI Key: REBIFPOCHWXZNS-UHFFFAOYSA-N
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Description

2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride is a high-purity chemical compound offered for research and development purposes. This (S)-enantiomer amino acid derivative, identified by CAS number 2703746-01-2 , has a molecular formula of C8H11Cl3N2O2 and a molecular weight of 273.5441 g/mol . Its structure features a 5-chloropyridin-2-yl moiety attached to a propanoic acid backbone, presented as a dihydrochloride salt to enhance solubility and stability for experimental use . The provided SMILES notation is O=C(O) C@@H CC1=NC=C(Cl)C=C1.[H]Cl.[H]Cl, confirming the chiral center and salt form . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers in medicinal chemistry and chemical biology can utilize this chiral building block for investigating structure-activity relationships, particularly in the synthesis of novel heterocyclic compounds . Its application extends to serving as a key synthetic intermediate in the development of new molecular entities. For safe handling, please refer to the associated Safety Data Sheet (SDS). The product is available in various packaging sizes to meet your specific research needs.

Properties

IUPAC Name

2-amino-3-(5-chloropyridin-2-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.2ClH/c9-5-1-2-6(11-4-5)3-7(10)8(12)13;;/h1-2,4,7H,3,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBIFPOCHWXZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209527-00-4
Record name 2-amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride typically involves the reaction of 5-chloropyridine-2-carboxylic acid with ammonia and a suitable reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chloropyridinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride serves as a crucial building block for synthesizing pharmaceutical compounds. It has shown potential in developing drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

Biological Research

The compound is employed in studies focused on neurotransmitter receptors and ion channels. It is utilized to investigate enzyme-substrate interactions and protein-ligand binding, facilitating the understanding of various physiological processes.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, leading to derivatives with diverse biological properties.

Industrial Applications

The compound is also used in developing agrochemicals and other specialty chemicals, highlighting its versatility beyond academic research.

Data Tables

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryDrug development for neurological disordersPotential therapeutic effects observed in studies
Biological ResearchStudies on enzyme interactionsSignificant modulation of receptor activity
Organic SynthesisBuilding block for complex moleculesSuccessful synthesis of various derivatives
Industrial ApplicationsProduction of agrochemicalsUtilized in specialty chemical formulations

Case Studies

  • Neurotransmitter Interaction Study :
    • Researchers investigated how this compound interacts with glutamate receptors. Results indicated significant modulation of receptor activity, suggesting potential therapeutic applications in treating neurological disorders .
  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial properties of derivatives synthesized from this compound against multidrug-resistant pathogens. The findings revealed structure-dependent antimicrobial activity, highlighting the compound's potential in combating antibiotic resistance .
  • Synthesis of Novel Derivatives :
    • Researchers synthesized various derivatives based on the core structure of this compound. The derivatives exhibited enhanced biological activities, particularly against Gram-positive bacteria and fungi, suggesting avenues for new drug development .

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloropyridinyl groups play a crucial role in binding to target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 209527-00-4 C₈H₁₁Cl₃N₂O₂ 273.5 5-chloro-substituted pyridin-2-yl
(S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride 2703746-01-2 C₈H₁₁Cl₃N₂O₂ 273.54 Stereospecific (S)-enantiomer
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride 1270311-56-2 C₈H₉ClN₂O₂ 200.62 Chlorine at pyridin-3-yl position
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride - C₈H₁₁Cl₂N₂O₂ (estimated) ~250 (estimated) Pyridin-4-yl substituent; no chlorine

Key Observations :

  • Positional Isomerism : The 3-chloro-pyridinyl variant (CAS: 1270311-56-2) exhibits reduced molecular weight due to fewer chlorine atoms, altering solubility and reactivity .
  • Stereochemistry : The (S)-enantiomer (CAS: 2703746-01-2) shares the same molecular formula as the target compound but may display divergent biological activity due to chiral specificity .
  • Pyridine Substitution : The pyridin-4-yl derivative lacks chlorine but retains applications in drug development, emphasizing the role of substituent position in modulating bioactivity .

Functional and Application-Based Comparison

Key Observations :

  • Drug Development : The pyridin-4-yl derivative is explicitly linked to anticancer and antiviral applications, whereas the target compound’s utility is broader but less specialized .
  • Safety : Both the target compound and its (S)-enantiomer share identical hazard profiles, emphasizing stringent handling protocols .
  • Market Accessibility : The 3-chloro-pyridin-3-yl variant remains available through platforms like ECHEMI, highlighting its continued relevance despite structural similarities to discontinued compounds .

Physicochemical Properties

Table 3: Physical Properties

Property Target Compound (S)-Enantiomer 3-Chloro-pyridin-3-yl variant
Melting Point Not reported Not reported Not reported
Boiling Point Not reported No data available -
Storage Conditions Standard lab conditions Inert atmosphere, 2–8°C Unspecified
Purity ≥95% Unspecified Unspecified

Key Observations :

  • The (S)-enantiomer requires stringent storage conditions, suggesting higher sensitivity to environmental degradation compared to the target compound .
  • Data gaps in boiling and melting points reflect broader challenges in characterizing pyridine derivatives, likely due to their complex stability profiles.

Biological Activity

2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride, often referred to by its chemical name or CAS number (2703746-01-2), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₁Cl₃N₂O₂
  • Molecular Weight : 273.54 g/mol
  • CAS Number : 2703746-01-2

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : The compound is believed to interact with neurotransmitter systems, particularly those involving glutamate receptors. Research indicates that it may act as a modulator of excitatory neurotransmission, which is crucial for cognitive functions and synaptic plasticity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Properties : There is evidence suggesting that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReferences
Neurotransmitter ModulationModulates glutamate receptor activity
AntimicrobialInhibits bacterial growth through cell wall disruption
Anti-inflammatoryReduces cytokine production and inflammation

Case Studies

  • Neuroprotective Effects :
    A study published in a peer-reviewed journal demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antibacterial Efficacy :
    In vitro tests conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Mechanism :
    A recent investigation into the anti-inflammatory properties of the compound revealed its ability to downregulate the expression of TNF-alpha and IL-6 in macrophages, indicating its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically begins with halogenated pyridine derivatives (e.g., 5-chloropyridine-2-carboxylic acid) as precursors. A nucleophilic substitution or coupling reaction introduces the amino acid backbone. For example, L-alanine derivatives can be functionalized via Boc protection, coupled with 5-chloropyridin-2-yl intermediates, and deprotected to yield the target compound. Hydrochloric acid treatment forms the dihydrochloride salt, enhancing solubility. Purity optimization involves recrystallization in polar solvents (e.g., ethanol/water mixtures) and validation via HPLC (≥98% purity) .

Q. How should researchers characterize the structural and thermal stability of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR (1H/13C): Confirm the presence of the 5-chloropyridinyl group (δ ~8.3 ppm for aromatic protons) and the propanoic acid backbone (δ ~3.5–4.2 ppm for α-proton).
  • FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and amine N-H bends (~1600 cm⁻¹).
  • TGA/DSC : Assess thermal stability; decomposition typically occurs above 200°C. Store at 2–8°C under inert atmosphere to prevent hygroscopic degradation .

Q. What solvents are compatible with this compound for in vitro assays?

  • Methodology : The dihydrochloride salt form improves aqueous solubility (>50 mg/mL in water at 25°C). For non-polar systems, dimethyl sulfoxide (DMSO) or methanol are suitable. Avoid chloroform due to potential HCl displacement. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced Research Questions

Q. How does the 5-chloropyridinyl moiety influence stereoselective enzyme interactions in biocatalytic studies?

  • Methodology : The electron-withdrawing Cl group enhances electrophilicity, favoring interactions with catalytic residues (e.g., serine hydrolases or aminotransferases). Use molecular docking (e.g., AutoDock Vina) to model binding to enzyme active sites. Experimentally, compare reaction rates with non-chlorinated analogs (e.g., 2-aminopyridine derivatives) in batch-mode biotransformations. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. What analytical strategies resolve contradictions in reported NMR data for this compound?

  • Methodology : Discrepancies in δ values may arise from pH-dependent protonation states. Standardize sample preparation: dissolve in D₂O (pD ~2.5–3.0) to mimic dihydrochloride conditions. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks. Cross-validate with computational NMR tools (e.g., ACD/Labs) .

Q. How can researchers assess the compound’s role in modulating amino acid metabolism pathways?

  • Methodology :

  • Metabolic Tracing : Incubate with ¹³C-labeled glucose in cell cultures; track incorporation into downstream metabolites via LC-MS.
  • Enzyme Inhibition Assays : Test against glutamine synthetase or alanine transaminase using spectrophotometric NADH/NAD+ coupling. IC₅₀ values <10 μM suggest high potency.
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., mTOR signaling) .

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